1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a unique combination of a cyclopropyl group, a thiophene ring, and a piperidine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylamine, thiophene-2-carboxaldehyde, and piperidine.
Step 1: The thiophene-2-carboxaldehyde is reacted with piperidine in the presence of a reducing agent to form the intermediate 1-(thiophen-2-ylmethyl)piperidine.
Step 2: The intermediate is then reacted with cyclopropyl isocyanate under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has been explored for its potential in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
1-Cyclopropyl-3-(piperidin-4-yl)methylurea: Lacks the thiophene ring, which may alter its biological activity.
1-(Thiophen-2-ylmethyl)piperidine: Does not contain the urea moiety, potentially affecting its reactivity and interactions.
Cyclopropylurea derivatives: Similar in structure but may have different substituents on the urea or cyclopropyl groups.
Uniqueness: 1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the combination of its structural elements, which may confer specific biological activities not seen in simpler analogs. The presence of the thiophene ring, in particular, may enhance its binding properties and biological effects.
Properties
IUPAC Name |
1-cyclopropyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(17-13-3-4-13)16-10-12-5-7-18(8-6-12)11-14-2-1-9-20-14/h1-2,9,12-13H,3-8,10-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNAVGIVIFBXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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